The compound (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is a complex organic molecule characterized by a long carbon chain and multiple double bonds. This compound belongs to the class of amides and is notable for its potential applications in various scientific fields, including pharmaceuticals and materials science.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that introduce functional groups and configure the desired double bond geometry.
The synthesis of (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves:
The molecular structure of this compound features a long hydrocarbon chain with five conjugated double bonds. The hydroxyl group is attached to a branched chain at one end of the molecule.
The compound can participate in several chemical reactions typical for amides and polyunsaturated fatty acids:
These reactions can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into structural changes throughout the reaction process.
The biosynthesis of (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide in Zanthoxylum species involves a coordinated sequence of enzymatic reactions. The process initiates with the activation of tetradeca-2,4,8,10,12-pentaenoic acid (a C14 polyunsaturated fatty acid) to its acyl-CoA thioester form, catalyzed by acyl-CoA synthetases [6]. This activated fatty acid then serves as a substrate for amide synthase, which couples it to 2-hydroxy-2-methylpropylamine via an ATP-dependent amide bond formation [2] [4]. The double-bond geometry (all-E configuration) is established by specific desaturases (e.g., Δ², Δ⁴, Δ⁸, Δ¹⁰, Δ¹²) acting on the fatty acid precursor prior to amidation [8]. Notably, the hydroxylation of the isobutylamine moiety is mediated by cytochrome P450 monooxygenases, particularly CYP76AD subfamily enzymes, which introduce the β-hydroxy group at the C2 position of the propyl chain [6].
Recent studies confirm that acyl carrier protein (ACP) channels the growing fatty acid chain during elongation, while ketoacyl-ACP synthases (KAS I/II/III) regulate chain length specificity [8]. The final pentaene structure requires precise enzymatic control to prevent isomerization, as alkamides are highly sensitive to light, heat, and oxygen [6].
Table 1: Key Enzymes in the Biosynthesis of (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
Enzyme Class | Function | Specificity | Localization |
---|---|---|---|
Acyl-CoA Synthetase | Fatty acid activation | C₁₄ polyunsaturated acids | Endoplasmic reticulum |
Amide Synthase | Amide bond formation | Hydroxyalkylamines + acyl-CoA | Cytosol |
Δ¹²-Desaturase | Introduction of Δ¹² double bond | Position-specific (C12-C13) | Chloroplast |
Cytochrome P450 (CYP76AD) | Hydroxylation of propylamine moiety | C2 position of isobutylamine | Microsomes |
Acyl-ACP Thioesterase | Release of fatty acid from ACP | Medium-chain polyunsaturated acids | Plastid stroma |
Genomic analyses of Z. bungeanum and Z. armatum have identified conserved biosynthetic gene clusters (BGCs) responsible for alkylamide production. The core cluster spans ~45 kb and includes:
The BGCs show tissue-specific expression, with highest activity in pericarps (the fruit walls), correlating with alkamide accumulation patterns [6] [8]. Epigenetic studies reveal that DNA methylation in promoter regions of ZbFAD3 modulates environmental responsiveness, explaining geographic variation in alkamide profiles [8].
Table 2: Core Genes in Alkylamide Biosynthesis Gene Clusters
Gene Symbol | Function | Mutant Phenotype | Verification Method |
---|---|---|---|
ZbFAD2 | Δ¹²-Desaturation of C14:0 | 82% reduced pentaenamide | RNAi silencing + LC-MS |
ZbFAD3 | Δ¹⁵-Desaturation (minor activity) | Altered Δ⁸/Δ¹⁰ ratios | CRISPR-Cas9 knockout |
ZbNAT2 | Amide bond formation | Loss of hydroxyalkylamide derivatives | Heterologous expression in yeast |
ZbCYP76AD1 | Hydroxylation of propylamine | Non-hydroxylated analogs produced | In vitro enzyme assay |
ZbMYB42 | Transcriptional activation of BGC | Suppressed desaturase expression | ChIP-qPCR |
Stable isotope labeling has been instrumental in mapping precursor flux into (2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide. Key findings include:
Advanced LC-MS/MS methodologies enable detection of isotopomers with ≥98% sensitivity, revealing that Δ⁸ desaturation occurs after amidation, as evidenced by ²H retention only at C8 in [9,10-²H₂]oleate-fed systems [7]. These tracer studies also demonstrate light-induced isomerization of E to Z double bonds, explaining photodegradation artifacts in extraction protocols [6].
Table 3: Isotopic Tracers Used in Elucidating Pentaenamide Biosynthesis
Tracer Compound | Label Position | Incorporation Site | Key Insight |
---|---|---|---|
[1,2-¹³C₂]Acetate | C1,C2 | Even-numbered carbons of fatty acid chain | De novo FAS II pathway utilization |
[U-¹³C]Glutamate | All carbons | α-carbon of 2-hydroxy-2-methylpropylamine | Amino group from BCAA transamination |
[²H₇]Isoleucine | Methyl/methylene groups | Methyl branches in amine moiety | Isoleucine as amine precursor |
[¹⁵N]Anthranilate | Nitrogen | No incorporation | Exclusion of tryptamine-related pathways |
[9,10-²H₂]Oleate | C9,C10 | C8 of pentaenamide (after isomerization) | Post-amidation desaturation at Δ⁸ |
Metabolic flux analysis (MFA) quantifies carbon channeling through competing pathways in Zanthoxylum alkamide biosynthesis. Using ¹³C-constrained flux balance models, the following flux distributions were observed in pericarp tissues:
Flux variability analysis (FVA) identifies ZbFAD3 and acyl-CoA thioesterase as control points for enhancing pentaenamide titers. Engineered Nicotiana benthamiana lines co-expressing Zanthoxylum desaturases and amine-forming enzymes achieve 12.8 mg/g DW alkamides, demonstrating the potential for heterologous production [6]. Critically, flux toward the 2E,4E,8E,10E,12E isomer dominates (≥89%) over other geometric isomers in wild-type plants, but drops to 55% in UV-stressed specimens, highlighting environmental impacts on flux fidelity [8].
Table 4: Metabolic Flux Distribution in Pentaenamide Biosynthesis Under Different Conditions
Metabolic Node | Baseline Flux (nmol/g/h) | N-Limited Flux Change | High-Light Flux Change | Engineered System Flux |
---|---|---|---|---|
Acetyl-CoA → Malonyl-CoA | 112.3 ± 8.4 | +5% | -12%* | 201.9 ± 14.2 |
Malonyl-CoA → C14:0-ACP | 74.6 ± 6.1 | +8% | -9%* | 153.7 ± 11.5 |
C14:0 → Tetradecapentaenoate | 38.2 ± 3.3 | +22%** | +53%** | 89.4 ± 7.8 |
Isoleucine → 2-hydroxy-2-methylpropylamine | 9.7 ± 0.9 | +320%** | -15% | 18.2 ± 1.6 |
Amide bond formation | 8.1 ± 0.7 | +18%** | -28%* | 15.3 ± 1.2 |
<0.05 vs. baseline; *<0.01 vs. baseline; N-limitation: 0.5× KNO₃; High-light: 300 µmol/m²/s*
Compounds Mentioned:
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